

# Application Notes and Protocols: Cyclization Reactions of 3-Hydrazinoquinoxalin-2-ol

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## Compound of Interest

Compound Name: 3-Hydrazinoquinoxalin-2-ol

Cat. No.: B372169

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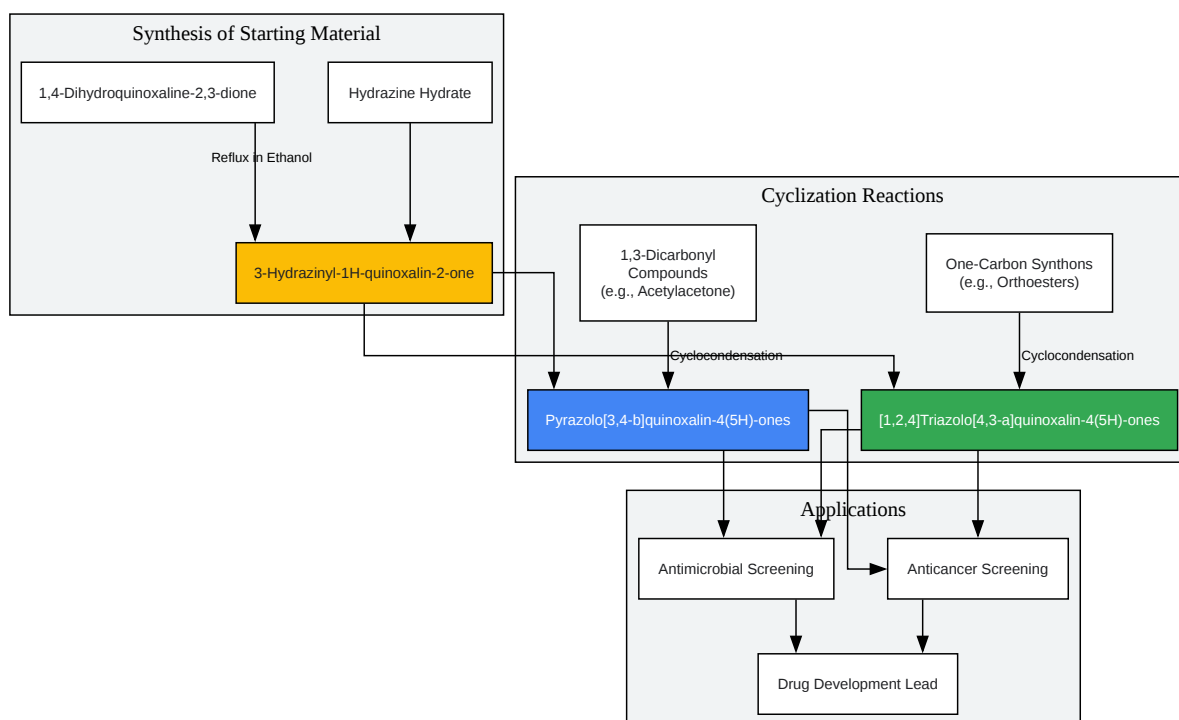
For Researchers, Scientists, and Drug Development Professionals

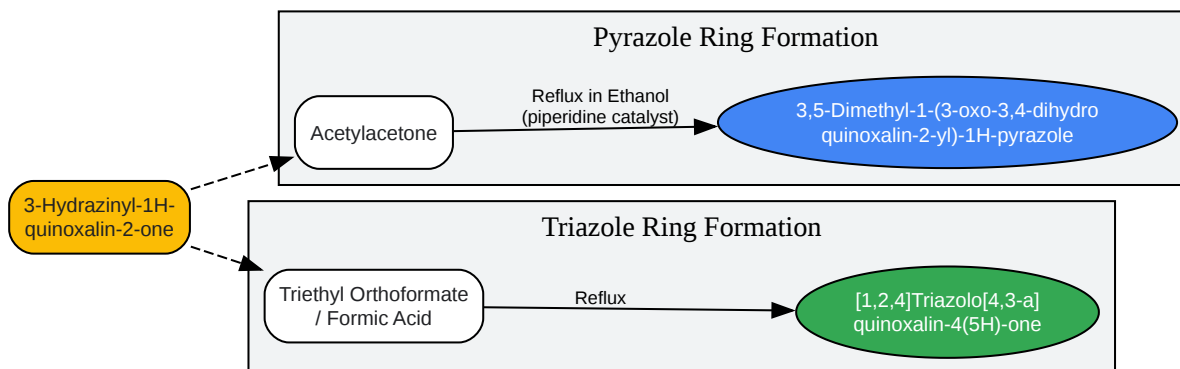
These application notes provide a comprehensive overview of the cyclization reactions of **3-hydrazinoquinoxalin-2-ol**, a versatile building block in medicinal chemistry. Due to keto-enol tautomerism, this compound predominantly exists as 3-hydrazinyl-1H-quinoxalin-2-one. This precursor is pivotal for the synthesis of various fused heterocyclic systems, most notably pyrazolo[3,4-b]quinoxalines and [1]triazolo[4,3-a]quinoxalines. These resulting scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

## Introduction to Synthetic Pathways

3-Hydrazinyl-1H-quinoxalin-2-one serves as a key intermediate for constructing fused-ring systems. The hydrazine moiety offers two nucleophilic nitrogen atoms, which readily react with electrophilic reagents, leading to cyclization. The primary reaction pathways involve condensation with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, and with one-carbon synthons (like orthoesters or carboxylic acids) to yield triazole rings.

Below is a generalized workflow for the synthesis and application of these derivatives.





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## References

- 1. Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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